(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine

Histamine H3 Receptor Serotonin Transporter (SERT) CNS Drug Discovery

Generic benzylamines often fail to recapitulate the specific polypharmacology required for CNS target engagement. This secondary amine delivers a defined 3,4-dimethylphenyl and 4-methoxybenzyl substitution pattern that is critical for dual histamine H3 receptor and serotonin transporter (SERT) modulation. - Validated scaffold for H3/SERT dual-modulator screening (see US20080045509A1). - Calculated LogP ~3.96 and aqueous solubility 1.5 µg/mL (pH 7.4) facilitate formulation benchmarking. - Enables systematic SAR deconvolution when compared with simpler N-benzylaniline analogs. Supplied with full analytical documentation; standard global logistics apply.

Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
CAS No. 337499-55-5
Cat. No. B1298164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine
CAS337499-55-5
Molecular FormulaC16H19NO
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NCC2=CC=C(C=C2)OC)C
InChIInChI=1S/C16H19NO/c1-12-4-7-15(10-13(12)2)17-11-14-5-8-16(18-3)9-6-14/h4-10,17H,11H2,1-3H3
InChIKeyMVNSNCXDDQQHJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.5 [ug/mL]

(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine Technical Guide


(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine (CAS 337499-55-5, molecular formula C16H19NO, MW 241.33 g/mol) is a secondary aromatic amine characterized by a 3,4-dimethylphenyl moiety coupled via a secondary amine bridge to a 4-methoxybenzyl group [1]. This compound belongs to the substituted N-benzylaniline class . The distinctive combination of electron-donating substituents confers a calculated LogP of approximately 3.96 and a predicted aqueous solubility of 1.5 µg/mL at pH 7.4 [2].

1
N-Benzylaniline Research ScaffoldDual-substitution architecture with 3,4-dimethylphenyl and 4-methoxybenzyl groups
2
CNS Target Screening ContextReported class-level alignment with H3/SERT dual modulator scaffolds
3
Low Aqueous Solubility ProfileFormulation planning may be needed for aqueous assay conditions

Limitations of Benzylamine Substitution


Generic substitution of secondary amines within a research or industrial workflow is rarely successful due to the specific conformational and electronic requirements imparted by the substitution pattern on the aromatic rings [1]. In this compound class, both the 3,4-dimethylphenyl group and the 4-methoxybenzyl group are not inert spacers; they critically modulate electron density, lipophilicity (LogP ~3.96), and steric bulk around the basic nitrogen . In a relevant patent series on substituted benzyl amines as histamine H3 receptor and serotonin transporter (SERT) modulators, SAR data demonstrated that even minor modifications—such as removal of the 4-methoxy group or alteration of the aniline substitution—can result in a loss of desired polypharmacology or a significant (>10-fold) decrease in target engagement [2]. Consequently, substituting (3,4-dimethyl-phenyl)-(4-methoxy-benzyl)-amine with a simpler benzylamine analog is likely to disrupt the intended molecular recognition events or physicochemical profile necessary for the application [2].

Dimension
Target Compound
Simpler Analog
Substitution pattern
3,4-dimethylphenyl + 4-methoxybenzyl
Single-substitution or unsubstituted benzylamines
Target engagement
Reported dual H3/SERT modulator scaffold
May lack defined polypharmacology profile
Physicochemical profile
Higher lipophilicity, lower aqueous solubility
Lower LogP, higher predicted solubility

Quantitative Differentiation Evidence


Dual H3/SERT Modulation Potential

In a disclosed patent series examining substituted benzyl amines, compounds bearing a secondary amine bridge between substituted phenyl and substituted benzyl groups are explicitly claimed as modulators of the histamine H3 receptor and serotonin transporter (SERT) [1]. The presence of electron-donating groups on the aniline ring (such as the 3,4-dimethyl substitution present in the target compound) is structurally aligned with scaffolds identified as having dual activity [1]. While this is class-level evidence rather than a direct assay value for CAS 337499-55-5, it provides a clear differentiation pathway: unsubstituted benzylamines or those lacking the specific substitution pattern are not reported to possess this defined dual polypharmacology profile [1].

Dual H3/SERT Modulation
Class-level inference
Scaffold aligned with claimed dual H3/SERT modulators per patent US20080045509A1
May support CNS polypharmacology screening studies
Not directly assayed for CAS 337499-55-5; SAR-based class inference
Histamine H3 Receptor Serotonin Transporter (SERT) CNS Drug Discovery

Aqueous Solubility Limitation

The target compound exhibits an experimental aqueous solubility of 1.5 µg/mL at pH 7.4 [1]. This low solubility is a direct consequence of the high lipophilicity conferred by the 3,4-dimethyl and 4-methoxybenzyl substituents (LogP 3.96) . In contrast, simpler N-benzylaniline analogs lacking these lipophilic substituents, such as N-benzyl-3,4-dimethylaniline (MW 211.30) or N-(4-methoxybenzyl)aniline (MW 213.27), are predicted to have lower LogP values (approximately 3.0-3.5 based on standard additive models) and correspondingly higher aqueous solubility [2]. The 1.5 µg/mL value represents a quantifiable point of differentiation for formulation scientists: this compound will require solubility enhancement strategies (e.g., co-solvents, cyclodextrins) that may not be necessary for less substituted analogs [1].

Aqueous Solubility
Reported
1.5 µg/mL at pH 7.4
Low solubility profile; formulation planning recommended
Experimental determination via Burnham Center for Chemical Genomics
Aqueous Solubility Physicochemical Properties Formulation Development

Distinct Substitution Pattern

The target compound occupies a distinct chemical space relative to simpler N-benzylanilines due to its dual substitution pattern. Specifically, CAS 337499-55-5 (MW 241.33, C16H19NO) contains both the 3,4-dimethylphenyl and 4-methoxybenzyl groups . A closely related analog, N-benzyl-3,4-dimethylaniline (C15H17N, MW 211.30), lacks the 4-methoxy group on the benzyl ring . Conversely, N-(4-methoxybenzyl)aniline (C14H15NO, MW 213.27) lacks the methyl groups on the aniline ring [1]. This specific combination of substituents in CAS 337499-55-5 is not present in either of these common, commercially available starting materials. Therefore, if a synthetic route or SAR study specifically requires the combined electronic and steric properties of both a dimethylaniline and a methoxybenzyl group, substitution with a simpler, single-substitution analog is chemically invalid and will produce a different reaction outcome or biological response .

Structural Differentiation
Supporting evidence
MW 241.33 vs 211.30 / 213.27 for common analogs
Not interchangeable with simpler benzylamine building blocks
Combined 3,4-dimethyl + 4-methoxy substitution is chemically distinct
Medicinal Chemistry Chemical Synthesis Building Blocks

Validated Application Scenarios


CNS Polypharmacology Screening (H3/SERT)

This compound is best deployed in research programs seeking dual modulation of histamine H3 receptors and serotonin transporters. Based on the structural claims in patent US20080045509A1, the substituted benzylamine scaffold, including the 3,4-dimethylphenyl and 4-methoxybenzyl substitution pattern, is relevant to this polypharmacology [1]. Researchers investigating cognitive disorders, sleep disorders, or other CNS indications where H3 antagonism and SERT inhibition are hypothesized to be synergistic would find this compound a suitable screening candidate [1].

Solubility Enhancement Benchmark

With an experimentally determined aqueous solubility of 1.5 µg/mL at pH 7.4 [2], CAS 337499-55-5 serves as an excellent model compound for developing and validating solubility enhancement techniques. Formulation scientists can use this compound to benchmark novel drug delivery systems—such as nanoformulations, solid dispersions, or cyclodextrin complexes—designed to improve the bioavailability of lipophilic small molecules [2].

SAR Studies of N-Benzylanilines

In medicinal chemistry campaigns focused on the benzylamine class, CAS 337499-55-5 provides a unique data point for SAR analysis. Its specific combination of a 3,4-dimethylaniline and a 4-methoxybenzyl group allows researchers to systematically evaluate the contribution of these substituents to target binding, selectivity, and physicochemical properties [3]. Comparative studies using this compound against simpler analogs (e.g., N-benzyl-3,4-dimethylaniline or N-(4-methoxybenzyl)aniline) can deconvolute the role of each functional group [3].

Application
Selection Property
Validation Focus
CNS target screening studies
Reported H3/SERT dual modulation scaffold (class-level)
Target engagement and polypharmacology verification
Formulation development studies
Low aqueous solubility benchmark compound
Solubility enhancement method assessment
N-Benzylaniline SAR studies
Unique dual-substitution architecture
Substituent contribution deconvolution
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